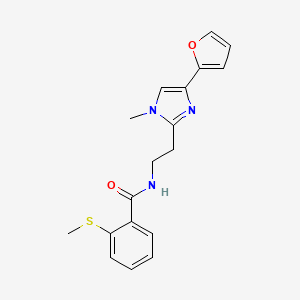![molecular formula C19H18N4O2 B2391979 1-([2,3'-Bipyridin]-5-ylmethyl)-3-(3-methoxyphenyl)urea CAS No. 2034449-79-9](/img/structure/B2391979.png)
1-([2,3'-Bipyridin]-5-ylmethyl)-3-(3-methoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-([2,3'-Bipyridin]-5-ylmethyl)-3-(3-methoxyphenyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known as PTP1B inhibitor and has been extensively studied for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Anticancer Applications
Antiproliferative Effects in Lung Cancer
A synthetic phenoxypyrimidine urea derivative, closely related to the queried compound, demonstrated significant antiproliferative effects in non-small cell lung cancer cells. It induced apoptosis through both caspase-dependent and -independent pathways and promoted cytoprotective autophagy, suggesting its potential as a therapeutic agent for lung cancer (Gil et al., 2021).
Role in Metabolism of Soluble Epoxide Hydrolase Inhibitors
A urea compound, similar in structure to the one , was extensively used in research for modulating inflammation and protecting against various conditions like hypertension and neuropathic pain. The study of its metabolism was crucial for understanding its safety and effectiveness (Wan et al., 2019).
Chemical Properties and Applications
Hydrogen Bonding and Molecular Interactions
Research on heterocyclic ureas, which are structurally related to the queried compound, showed how they can unfold to form hydrogen-bonded complexes. These insights are valuable in understanding the molecular interactions and potential applications in self-assembly and materials science (Corbin et al., 2001).
Synthetic Applications in Drug Development
The synthesis and structure-activity relationships of various urea derivatives, including those structurally akin to the queried compound, have been explored for their potential in developing new therapeutic agents. This includes their role as neuropeptide Y5 receptor antagonists (Fotsch et al., 2001).
Potential in Anti-Cancer Drug Metabolism Studies
The metabolism of novel anti-cancer agents structurally similar to the queried compound was investigated, revealing various metabolites and elucidating pathways critical for understanding the drug's efficacy and safety (Lee et al., 2004).
Propiedades
IUPAC Name |
1-(3-methoxyphenyl)-3-[(6-pyridin-3-ylpyridin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-25-17-6-2-5-16(10-17)23-19(24)22-12-14-7-8-18(21-11-14)15-4-3-9-20-13-15/h2-11,13H,12H2,1H3,(H2,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGPQMJAVJEKNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5r,7R,9S,10ar)-3-methyloctahydro-3H-5,9:7,10a-dimethanocyclonona[d][1,2]oxathiole 2,2-dioxide](/img/structure/B2391899.png)
![4-[(4-Bromophenyl)imino-tert-butyl-pyridin-4-yl-lambda5-phosphanyl]oxy-3-methoxybenzaldehyde](/img/structure/B2391901.png)
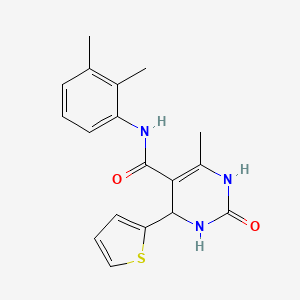
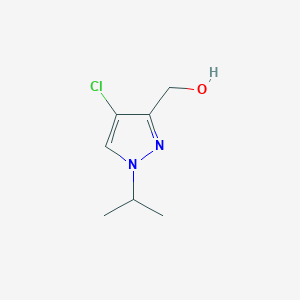
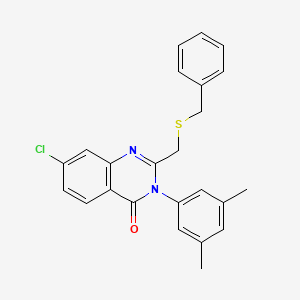


![2-imino-8-methyl-1-(3-morpholinopropyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbonitrile](/img/structure/B2391911.png)
![1-(3,3-dimethyl-2-oxobutyl)-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2391913.png)

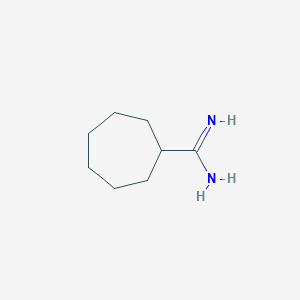
![(E)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2391917.png)

